molecular formula C11H11BrN2O B1381834 1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1818847-40-3

1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

Cat. No. B1381834
M. Wt: 267.12 g/mol
InChI Key: UTDSTGUAJMMWTF-UHFFFAOYSA-N
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Description

“1’-(2-Bromoethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one” is a chemical compound with the molecular formula C11H11BrN2O . It is a solid substance and its IUPAC name is 1’-(2-bromoethyl)spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2O/c12-5-7-14-9-8(2-1-6-13-9)11(3-4-11)10(14)15/h1-2,6H,3-5,7H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.13 . It is a solid substance . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Novel Derivatives

  • A study by Liu et al. (2015) discussed the synthesis of novel spiro[cyclopropane-pyrrolizin] derivatives, including the compound , via magnesium-mediated conjugate addition of bromoform. These compounds were characterized using various spectroscopic techniques (Liu, Li, Zhang, Wang, & Zeng, 2015).

Rearrangement Reactions

Synthesis of Spirocyclopropane Compounds

  • Research by Kawada et al. (1986) focused on synthesizing spirocyclopropane compounds, which are structurally related to the compound of interest. Their study contributed to understanding the synthetic pathways and characteristics of these compounds (Kawada, Suhihara, & Imada, 1986).

Diastereospecific Intramolecular Cyclopropanation

  • Orea et al. (2018) described the diastereospecific intramolecular cyclopropanation of enantiopure compounds, providing insight into the synthesis of chiral cyclopropanes, which is relevant for understanding the synthesis and properties of the compound (Orea, Gnecco, Vargas, Aparicio, Terán, & Juárez, 2018).

Structural and Spectroscopic Studies

  • Vural, Kara, and İdil (2016) conducted an experimental and computational study on the structure and spectroscopic properties of a compound structurally similar to the one . Their research provides insights into the molecular geometry and vibrational frequencies of such compounds (Vural, Kara, & İdil, 2016).

Synthesis of Polycyano-Containing Organic Ligands

Safety And Hazards

The compound has been classified with the GHS07 pictogram, which represents a warning . The hazard statements associated with this compound are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statement P261 has been associated with this compound, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1'-(2-bromoethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-5-7-14-9-8(2-1-6-13-9)11(3-4-11)10(14)15/h1-2,6H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDSTGUAJMMWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(N=CC=C3)N(C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131681
Record name Spiro[cyclopropane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 1′-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

CAS RN

1818847-40-3
Record name Spiro[cyclopropane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 1′-(2-bromoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopropane-1,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one, 1′-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 2
1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
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1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
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1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
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1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 6
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1'-(2-Bromoethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

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